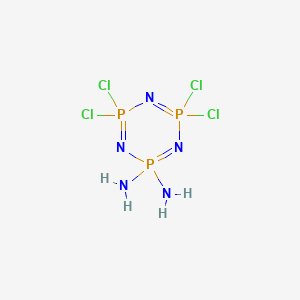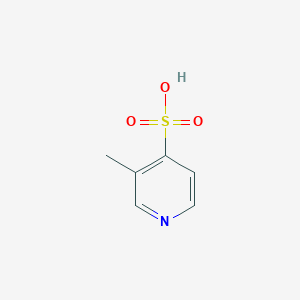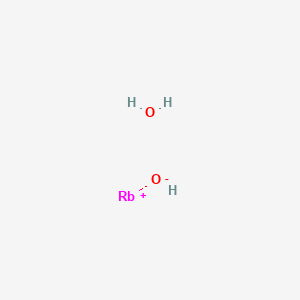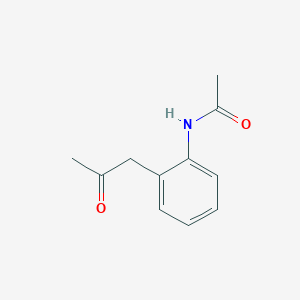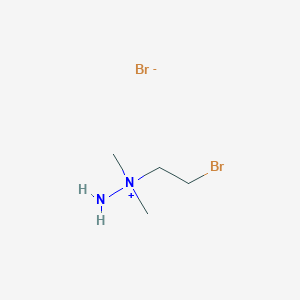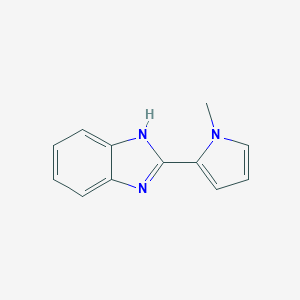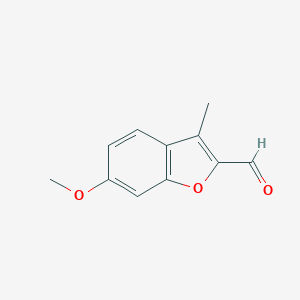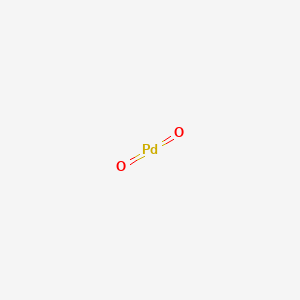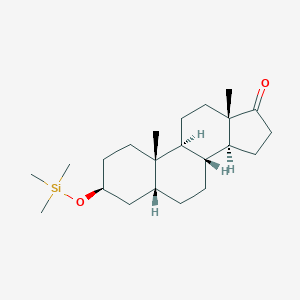
3beta-(Trimethylsiloxy)-5beta-androstan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-(Trimethylsiloxy)-5beta-androstan-17-one, also known as TMS, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
3beta-(Trimethylsiloxy)-5beta-androstan-17-one acts as an androgen receptor agonist, binding to the AR and activating downstream signaling pathways. This activation leads to the transcription of genes involved in various physiological processes, including muscle growth and bone density. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have various biochemical and physiological effects, including increased muscle growth and bone density. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments include its high binding affinity for the AR and its potential applications in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, the limitations of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one include its potential toxicity and the need for further research to fully understand its effects on the human body.
Direcciones Futuras
There are many potential future directions for the study of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one, including its potential as a therapeutic agent for inflammatory diseases and its applications in the development of new AR ligands. Additionally, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body and its potential for use in other scientific research applications.
Conclusion
In conclusion, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments, its potential applications make it a valuable tool in scientific research.
Métodos De Síntesis
3beta-(Trimethylsiloxy)-5beta-androstan-17-one can be synthesized using various methods, including the reduction of 3beta-acetoxy-5beta-androstan-17-one using lithium aluminum hydride or borane-dimethylamine complex. Another method involves the reaction of 5alpha-androstane-3,17-dione with trimethylsilyl triflate in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one.
Aplicaciones Científicas De Investigación
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in various scientific research applications, including the study of androgen receptor (AR) ligands. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have a high binding affinity for the AR, making it a useful tool in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in the study of steroid metabolism and the synthesis of other steroid compounds.
Propiedades
Número CAS |
10426-96-7 |
|---|---|
Nombre del producto |
3beta-(Trimethylsiloxy)-5beta-androstan-17-one |
Fórmula molecular |
C22H38O2Si |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h15-19H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |
Clave InChI |
RKALSSDGCWGKHQ-WZYQIZRJSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



